7-Chlorothiazolo[4,5-b]pyridin-2-amine

Catalog No.
S12801385
CAS No.
M.F
C6H4ClN3S
M. Wt
185.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chlorothiazolo[4,5-b]pyridin-2-amine

Product Name

7-Chlorothiazolo[4,5-b]pyridin-2-amine

IUPAC Name

7-chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

InChI

InChI=1S/C6H4ClN3S/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H,(H2,8,9,10)

InChI Key

KOBNIFXUNVRHPK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)SC(=N2)N

7-Chlorothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound characterized by a thiazole ring fused to a pyridine structure, with a chlorine substituent at the 7-position. Its molecular formula is C6H4ClN3SC_6H_4ClN_3S and it has a molecular weight of approximately 185.63 g/mol. The compound is notable for its potential utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Due to the presence of the chlorine atom, which can be substituted by nucleophiles. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by amines, alcohols, or thiols, leading to diverse derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for further functionalization at various positions.

These reactions facilitate the synthesis of compound libraries for biological screening and drug discovery .

The biological activity of 7-Chlorothiazolo[4,5-b]pyridin-2-amine has been explored in various studies. It exhibits potential as an inhibitor in several enzymatic pathways and shows promise in anti-cancer and anti-inflammatory applications. Its derivatives have also been investigated for their activity against specific targets such as HIV-integrase .

Several methods have been developed for synthesizing 7-Chlorothiazolo[4,5-b]pyridin-2-amine:

  • Single-Step Synthesis: A straightforward approach involves the reaction of chloronitropyridines with thioamides or thioureas, leading to the formation of thiazolo-pyridine derivatives .
  • Multi-Step Synthesis: More complex synthetic routes may involve multiple steps including cyclization and substitution reactions to achieve desired functional groups .

These methods highlight the versatility and accessibility of this compound for further research.

7-Chlorothiazolo[4,5-b]pyridin-2-amine is primarily utilized in:

  • Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents.
  • Organic Synthesis: It serves as an intermediate in creating various thiazolo-pyridine derivatives with potential biological activity.

Its structural features make it valuable for developing compounds with specific pharmacological profiles .

Studies investigating the interactions of 7-Chlorothiazolo[4,5-b]pyridin-2-amine with biological targets have indicated its potential role in modulating enzyme activities. For instance, its derivatives have shown inhibitory effects on HIV-integrase, which is crucial for viral replication . Further interaction studies are necessary to elucidate its mechanism of action and optimize its therapeutic potential.

Several compounds share structural similarities with 7-Chlorothiazolo[4,5-b]pyridin-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
5-Chlorothiazolo[5,4-b]pyridin-2-amineC6H4ClN3S0.84Contains bromine instead of chlorine
Thiazolo[5,4-b]pyridin-2-amineC6H4N3S0.81Lacks halogen substitution; simpler structure
5-Bromothiazolo[5,4-b]pyridin-2-amineC6H4BrN3S0.84Contains bromine; potential for different reactivity
6-Bromothiazolo[5,4-b]pyridineC6H4BrN3S0.69Different halogen position; altered electronic properties

These compounds illustrate the diversity within the thiazolo-pyridine family while emphasizing the unique properties imparted by different substituents.

Cyclocondensation Approaches for Thiazolo-Pyridine Core Assembly

The synthesis of 7-chlorothiazolo[4,5-b]pyridin-2-amine relies fundamentally on cyclocondensation reactions that facilitate the formation of the fused thiazolo-pyridine heterocyclic system [1]. The most widely employed approach involves the reaction of appropriately substituted aminopyridine precursors with thiocyanate derivatives or thiourea compounds under controlled conditions [13] [14].

One of the primary synthetic routes utilizes 3-amino-2-chloropyridine derivatives as starting materials, which undergo cyclocondensation with isothiocyanate compounds to form the desired thiazolo[4,5-b]pyridine framework [15] [24]. This methodology has proven particularly effective when conducted under thermal activation conditions, requiring temperatures ranging from 100 to 160 degrees Celsius depending on the specific substituent patterns [24] [34].

The mechanism of thiazolo-pyridine core assembly proceeds through initial nucleophilic attack of the amino group on the isothiocyanate carbon, followed by intramolecular cyclization with displacement of the chloride substituent [34]. This process generates thiourea intermediates that subsequently undergo tautomeric rearrangement to the thione form, enabling ring closure through nucleophilic substitution [24].

Alternative cyclocondensation strategies employ 2-aminopyridine-3-thiol derivatives as precursors, which react with α-haloketones or aldehydes to construct the thiazole ring system [14]. These reactions typically proceed under milder conditions and demonstrate excellent regioselectivity for the desired thiazolo[4,5-b]pyridine isomer [14].

Table 1: Cyclocondensation Reaction Conditions for Thiazolo-Pyridine Formation

Starting MaterialCoupling PartnerTemperature (°C)Time (h)Yield (%)Reference
3-amino-2-chloropyridinePhenyl isothiocyanate100460 [24]
3-amino-2-chloro-5-methylpyridinePhenyl isothiocyanate1601666 [24]
2-aminopyridine-3-thiol4-bromoacetaldehyde1101075 [14]
1-(pyridin-2-yl)thiourea2-chloroacetylacetoneReflux574 [16]

Halogenation Techniques for Position-Specific Chlorination

Position-specific chlorination of thiazolo-pyridine systems requires careful consideration of electronic and steric factors that influence regioselectivity [4] [18]. The introduction of chlorine at the 7-position of thiazolo[4,5-b]pyridin-2-amine can be achieved through multiple synthetic strategies, each offering distinct advantages in terms of selectivity and reaction conditions [32] [36].

Direct electrophilic aromatic substitution represents one approach for halogenation, utilizing reagents such as sulfuryl chloride or phosphorus oxychloride under controlled conditions [3] [32]. These methods typically require temperatures between 50 and 120 degrees Celsius and demonstrate moderate to good regioselectivity for electron-rich positions on the heterocyclic framework [32].

The Zincke imine methodology has emerged as a particularly effective approach for regioselective halogenation of pyridine derivatives [4] [18]. This technique involves initial ring-opening of the pyridine moiety with dibenzylamine, followed by halogenation of the resulting acyclic intermediate and subsequent ring-closure to regenerate the pyridine system with the halogen substituent in the desired position [4]. The method demonstrates excellent regioselectivity and tolerates various functional groups, making it suitable for complex thiazolo-pyridine substrates [18].

Copper-catalyzed halogenation protocols offer another viable route for position-specific chlorination [36]. These reactions employ copper dichloride in acetonitrile at room temperature, providing mild conditions that minimize side reactions and decomposition [36]. The use of supported copper catalysts on alumina has proven particularly effective for achieving high yields while maintaining regioselectivity [36].

Table 2: Halogenation Methods for Thiazolo-Pyridine Chlorination

Halogenating AgentCatalyst/AdditiveTemperature (°C)SelectivityYield (%)Reference
Sulfuryl chlorideNone80Moderate65 [32]
N-ChlorosuccinimideTrifluoroacetic acid25High78 [4]
Copper dichlorideAcetonitrile25High83 [36]
Phosphorus oxychlorideNone110Moderate58 [3]

Thermolysis-Based Ring Transformation Protocols

Thermolysis-based methodologies provide powerful tools for the construction and modification of thiazolo-pyridine systems through ring transformation reactions [1] [7]. These protocols typically involve the thermal decomposition of appropriately designed precursors at elevated temperatures under inert atmosphere conditions [1] [8].

The thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines represents a well-established route to thiazolo-pyridine-2-carbonitrile derivatives [1] [7]. These reactions proceed at temperatures ranging from 150 to 230 degrees Celsius under argon atmosphere, with reaction times typically between 10 and 30 minutes [1]. The process involves initial sulfur extrusion followed by cyclization to form the desired heterocyclic framework [7].

Differential scanning calorimetry studies have revealed that decomposition temperatures for dithiazolylidene precursors vary significantly depending on substitution patterns [1]. Compounds bearing electron-withdrawing groups generally exhibit lower decomposition temperatures, while electron-donating substituents increase thermal stability [1].

The thermolysis protocol has been successfully applied to generate 7-chlorothiazolo[5,4-b]pyridine-2-carbonitrile derivatives from appropriate 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine precursors [1]. These reactions typically achieve yields of 40 to 60 percent when conducted at 180 degrees Celsius for 10 minutes [1].

Table 3: Thermolysis Conditions for Ring Transformation

Precursor TypeTemperature (°C)Time (min)AtmosphereYield (%)Reference
Dithiazolylidene-pyridin-2-amine21010Argon45 [1]
Dithiazolylidene-pyridin-3-amine18010Argon52 [1]
Dithiazolylidene-pyridin-4-amine15510Argon38 [1]

Alternative thermolysis protocols employ photochemical activation to achieve ring transformations under milder conditions [8]. These methods utilize visible light irradiation in the presence of oxygen to promote oxidative ring contractions and rearrangements [8]. The photochemical approach demonstrates particular utility for substrates that are thermally unstable or prone to decomposition at elevated temperatures [8].

Solvent Systems and Catalytic Conditions for Yield Maximization

The selection of appropriate solvent systems and catalytic conditions plays a crucial role in optimizing yields for thiazolo-pyridine synthesis [19] [23]. Conventional organic solvents such as dimethylformamide, dioxane, and acetonitrile have traditionally been employed for these transformations, each offering distinct advantages depending on the specific reaction requirements [24] [25].

Green solvent alternatives have gained increasing attention for thiazolo-pyridine synthesis due to environmental considerations and improved reaction outcomes [23] [24]. Sabinene, a naturally occurring monoterpene, has emerged as an effective green solvent for thiazolo[5,4-b]pyridine formation [23] [24]. Reactions conducted in sabinene at 100 degrees Celsius for 16 hours achieve yields comparable to conventional solvents while offering improved sustainability [24].

Eucalyptol and cyclopentyl methyl ether represent additional green solvent options that demonstrate excellent performance for thiazolo-pyridine synthesis [24]. These solvents enable reaction temperatures of 100 degrees Celsius with reaction times of 4 to 16 hours, achieving yields ranging from 58 to 75 percent [24].

Microwave irradiation has proven highly effective for accelerating thiazolo-pyridine formation while maintaining high yields [24] [25]. Optimal microwave conditions typically employ temperatures of 130 to 150 degrees Celsius for 1 to 2 hours, achieving yields of 60 to 64 percent [24]. The use of sealed reaction vessels is essential to prevent solvent evaporation and maintain consistent reaction conditions [24].

Table 4: Solvent Optimization for Thiazolo-Pyridine Synthesis

SolventTemperature (°C)Time (h)Heating MethodYield (%)Reference
Acetone1004Conventional60 [24]
Eucalyptol10016Conventional75 [24]
Sabinene10016Conventional58 [24]
Sabinene1302Microwave64 [24]
EthanolReflux24Conventional85 [25]

Catalytic systems employing Lewis acids have demonstrated significant benefits for thiazolo-pyridine synthesis [19] [20]. Nano-silica catalysts at 20 mole percent loading provide effective promotion of cyclocondensation reactions while maintaining mild reaction conditions [9]. These heterogeneous catalysts offer advantages in terms of recyclability and ease of product isolation [9].

Base-catalyzed protocols utilizing 1,4-diazabicyclo[2.2.2]octane have shown promise for specific ring-forming reactions leading to thiazolo-pyridine derivatives [20]. These reactions proceed at room temperature under solvent-free conditions, offering operational simplicity and high atom economy [20]. The optimization of base loading and reaction time is critical for achieving maximum yields while minimizing side product formation [20].

Table 5: Catalytic Conditions for Yield Enhancement

Catalyst TypeLoading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Nano-silica20801278 [9]
DABCO1525885 [20]
Zinc chloride10110672 [14]
Potassium carbonate4001102468 [14]

Nuclear Magnetic Resonance (¹H/¹³C) Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 7-Chlorothiazolo[4,5-b]pyridin-2-amine through distinctive chemical shift patterns and coupling constants. The compound exhibits characteristic resonance signatures that distinguish it from related thiazolopyridine derivatives [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H nuclear magnetic resonance spectrum of 7-Chlorothiazolo[4,5-b]pyridin-2-amine in deuterated dimethyl sulfoxide reveals diagnostic aromatic proton signals. The pyridine ring protons appear as distinguishable multiplets in the aromatic region between 7.80 and 8.57 parts per million [1] [2]. The characteristic downfield chemical shift of the pyridine hydrogen atoms reflects the electron-withdrawing influence of the chlorine substituent and the fused thiazole moiety [3].

Primary amine functionality manifests as an exchangeable broad singlet typically observed between 6.0 and 7.0 parts per million in polar aprotic solvents [5]. The amino proton signals demonstrate characteristic deuterium oxide exchange behavior, confirming the presence of the 2-amino substituent [3] [6]. Integration ratios consistently support the proposed molecular structure with the expected proton count.

The chemical shift assignments for related thiazolopyridine compounds indicate that the heterocyclic protons exhibit coupling patterns characteristic of the fused ring system. Specifically, the pyridine ring protons demonstrate vicinal coupling constants ranging from 7.5 to 8.5 Hertz, consistent with aromatic proton-proton interactions [1] [2] [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural verification through distinctive carbon resonance patterns. The thiazolo[4,5-b]pyridine scaffold exhibits characteristic carbon chemical shifts that enable unambiguous identification [2] [7].

The quaternary carbon atoms of the fused heterocyclic system appear in predictable regions. The thiazole carbon-2 position, bearing the amino substituent, typically resonates between 160-170 parts per million, reflecting the electron-donating character of the amine functionality [2] . The pyridine ring carbons demonstrate chemical shifts consistent with chlorine substitution, with the chlorinated carbon exhibiting characteristic downfield displacement due to the halogen electronegativity [1] [2].

Aromatic carbon resonances for related thiazolo[4,5-b]pyridine derivatives span the range of 110-155 parts per million, with systematic variations correlating to substitution patterns [2] [3]. The carbon bearing the chlorine substituent demonstrates significant deshielding, appearing at approximately 145-155 parts per million [2] .

PositionChemical Shift Range (ppm)MultiplicityAssignment
C-2160-170QuaternaryThiazole carbon bearing amino group
C-4130-140Aromatic CHPyridine ring carbon
C-5120-130Aromatic CHPyridine ring carbon
C-6140-150Aromatic CHPyridine ring carbon
C-7145-155QuaternaryChlorinated carbon
C-7a150-160QuaternaryRing junction carbon
C-3a140-150QuaternaryRing junction carbon

The carbon-13 spectrum provides additional structural confirmation through characteristic chemical shift patterns that differentiate positional isomers and substitution patterns within the thiazolopyridine family [2] [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 7-Chlorothiazolo[4,5-b]pyridin-2-amine reveals distinctive fragmentation pathways that enable structural elucidation and confirm molecular composition [9] [10]. The molecular ion demonstrates isotopic patterns consistent with chlorine incorporation, exhibiting the characteristic M+2 peak at one-third intensity relative to the molecular ion peak.

Electron Ionization Mass Spectrometric Analysis

The molecular ion peak appears at mass-to-charge ratio 185 for the compound with molecular formula C₆H₄ClN₃S [11] [12]. The isotopic pattern confirms chlorine-35 as the predominant isotope, with the corresponding M+2 peak at mass-to-charge ratio 187 demonstrating the expected relative intensity of approximately 32 percent [9] [12].

Primary fragmentation pathways involve systematic loss of functional groups and ring fragments. The most abundant fragment ions result from loss of hydrogen chloride (mass-to-charge ratio 149), loss of the amino group (mass-to-charge ratio 170), and thiazole ring cleavage producing pyridine-based fragments [13] [9] [10].

Secondary fragmentation produces smaller heterocyclic fragments through ring-opening processes. Loss of sulfur generates nitrogen-containing fragments at mass-to-charge ratios corresponding to chloropyridine derivatives [13] [14]. The fragmentation pattern demonstrates preferential charge retention on nitrogen-containing fragments, consistent with the electron-donating properties of amino functionality [13] [9].

High-Resolution Mass Spectrometric Characterization

High-resolution mass spectrometry confirms the exact molecular formula through precise mass determination. The theoretical exact mass for C₆H₄ClN₃S corresponds to 184.9814 atomic mass units, enabling differentiation from isobaric compounds [15] [12]. Collision-induced dissociation generates reproducible fragmentation patterns that serve as structural fingerprints [9] [15].

Fragment m/zRelative Intensity (%)Proposed StructureLoss from Molecular Ion
18535-50[M]⁺-
17025-40[M-NH₂]⁺15
14960-80[M-HCl]⁺36
12215-30Thiazole fragment63
10420-35Pyridine fragment81
7710-25C₆H₅⁺108

The fragmentation pattern analysis confirms structural assignments and provides diagnostic criteria for compound identification in complex mixtures [9] [10].

Infrared Absorption Signatures of Functional Groups

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and molecular environment in 7-Chlorothiazolo[4,5-b]pyridin-2-amine [16] [5] [17]. The spectrum demonstrates diagnostic absorption bands that enable structural verification and differentiation from related compounds.

Primary Amine Vibrational Characteristics

The primary amino functionality exhibits characteristic stretching vibrations in the 3300-3500 wavenumber region [5] [17]. Primary amines typically demonstrate two distinct nitrogen-hydrogen stretching bands corresponding to symmetric and asymmetric vibrational modes [5] [18]. The asymmetric stretch appears at higher frequency (approximately 3400-3500 wavenumbers), while the symmetric stretch occurs at lower frequency (approximately 3300-3400 wavenumbers) [5] [19].

The amino group bending vibration manifests as a medium-intensity absorption band in the 1600-1650 wavenumber region [5] [17]. This deformation mode provides additional confirmation of primary amine functionality and helps distinguish from secondary or tertiary amine derivatives [5] [19].

Aromatic Heterocyclic Vibrational Modes

The fused thiazolo[4,5-b]pyridine system demonstrates characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region [16] [17] [20]. These bands reflect the conjugated heterocyclic framework and demonstrate systematic variations based on substitution patterns [17] [21].

Pyridine ring vibrations appear as strong absorptions between 1570-1600 wavenumbers, with additional characteristic bands in the 1450-1500 wavenumber region [16] [17]. The thiazole moiety contributes distinctive absorptions related to carbon-sulfur and carbon-nitrogen bond stretching [17] [20].

Wavenumber Range (cm⁻¹)IntensityAssignmentFunctional Group
3400-3500MediumNH₂ asymmetric stretchPrimary amine
3300-3400MediumNH₂ symmetric stretchPrimary amine
1600-1650MediumNH₂ bendingPrimary amine
1570-1600StrongC=C, C=N aromaticPyridine ring
1450-1500StrongC=C, C=N aromaticThiazole ring
1350-1400MediumC-N stretchAromatic amine
800-900StrongC-Cl stretchHalogen substituent
650-750MediumC-S stretchThiazole ring

Carbon-Halogen and Sulfur-Containing Vibrations

The carbon-chlorine bond demonstrates characteristic stretching vibrations in the 800-900 wavenumber region [16] [22]. This absorption provides diagnostic evidence for halogen substitution and helps confirm regioselectivity of chlorination [22] [17].

Thiazole ring sulfur-carbon stretching vibrations appear in the 650-750 wavenumber region [16] [17] [20]. These absorptions are diagnostic for heterocyclic sulfur incorporation and help distinguish thiazole from other heterocyclic systems [17] [20].

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction analysis provides definitive structural characterization of 7-Chlorothiazolo[4,5-b]pyridin-2-amine through precise determination of atomic coordinates, bond lengths, and molecular geometry [23] [24] [25]. Crystallographic data enables unambiguous confirmation of connectivity and stereochemistry.

Crystal System and Space Group Analysis

Thiazolo[4,5-b]pyridine derivatives typically crystallize in common space groups with predictable packing arrangements [26] [25] [27]. The molecular geometry demonstrates planarity of the fused heterocyclic system with minimal deviation from coplanarity [26] [25] [28].

Related thiazolopyridine compounds exhibit monoclinic or triclinic crystal systems with standard cell parameters [26] [25] [28]. The crystal packing demonstrates intermolecular hydrogen bonding involving the primary amine functionality and aromatic stacking interactions between heterocyclic systems [24] [25] [27].

Bond Length and Angle Characterization

Crystallographic analysis reveals characteristic bond lengths consistent with aromatic heterocyclic systems [23] [26] [25]. Carbon-nitrogen bond distances in the pyridine ring range from 1.32-1.38 Angstroms, reflecting partial double-bond character [24] [26]. Thiazole ring bond lengths demonstrate expected values for sulfur-carbon (1.73-1.81 Angstroms) and carbon-nitrogen (1.30-1.35 Angstroms) interactions [26] [25] [27].

The carbon-chlorine bond length typically measures 1.70-1.75 Angstroms, consistent with aromatic chlorine substitution [24] [26]. Bond angles within the fused ring system approximate ideal aromatic values with minor distortions due to ring fusion constraints [26] [25].

Bond TypeLength Range (Å)Typical Value (Å)Environment
C-N (pyridine)1.32-1.381.35Aromatic ring
C-S (thiazole)1.73-1.811.77Heterocyclic ring
C-Cl (aromatic)1.70-1.751.72Halogen substituent
C-C (aromatic)1.38-1.421.40Ring system
C-N (amino)1.35-1.401.37Primary amine

Intermolecular Interactions and Packing Motifs

Crystal packing analysis reveals characteristic hydrogen bonding patterns involving the primary amine functionality [24] [25] [27]. Nitrogen-hydrogen to nitrogen hydrogen bonds form chains or sheets in the crystal lattice, with typical donor-acceptor distances of 2.8-3.2 Angstroms [24] [29] [25].

Aromatic stacking interactions between thiazolopyridine rings contribute to crystal stability [26] [25] [27]. Pi-pi stacking distances typically range from 3.4-3.8 Angstroms, with parallel or slightly offset arrangements [24] [26] [25]. These interactions influence physical properties including melting point and solubility characteristics [25] [27].

The chlorine substituent participates in halogen bonding interactions when appropriate acceptor sites are available [24] [26]. These weak interactions contribute to overall crystal packing stability and influence molecular orientation within the unit cell [24] [26] [25].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

184.9814460 g/mol

Monoisotopic Mass

184.9814460 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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